8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Description
This compound belongs to the tricyclic heterocyclic family, characterized by a fused 5-oxa-2,11,13-triaza ring system. Its structure includes a 3-methylphenyl substituent at position 8 and a propenyl group at position 13, which likely influence its electronic and steric properties. The presence of the propenyl group may enhance reactivity or serve as a functional handle for further derivatization, as seen in other triazepine systems .
Properties
IUPAC Name |
8-(3-methylphenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-3-7-22-16-15(17(23)21-19(22)25)13(11-6-4-5-10(2)8-11)14-12(20-16)9-26-18(14)24/h3-6,8,13,20H,1,7,9H2,2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINZPBKUPVOIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(COC3=O)NC4=C2C(=O)NC(=O)N4CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione , with the CAS number 871547-90-9 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to summarize the known biological activities of this compound based on diverse research findings and case studies.
The molecular formula of the compound is with a molecular weight of 351.4 g/mol . The structure features a triazatricyclo framework which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 871547-90-9 |
| Molecular Formula | C19H17N3O4 |
| Molecular Weight | 351.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study on related triazole derivatives showed promising results against various bacterial strains, suggesting potential activity for the triazatricyclo framework in inhibiting microbial growth.
2. Antioxidant Properties
Compounds with similar chemical structures have demonstrated antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
3. Cytotoxicity and Anticancer Potential
In vitro studies have shown that related compounds possess cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cellular proliferation pathways. Further investigation into this specific compound could reveal its efficacy against specific types of cancer.
Case Study 1: Antimicrobial Testing
A comparative study evaluated the antimicrobial efficacy of several triazole derivatives, including compounds structurally similar to our target compound. The results indicated that these compounds exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Case Study 2: Antioxidant Activity Assessment
An experimental setup measured the antioxidant activity using DPPH radical scavenging assays. Compounds similar to 8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca showed IC50 values indicating significant radical scavenging ability, suggesting potential applications in preventing oxidative stress-related conditions.
Research Findings
Recent literature has focused on the synthesis and biological evaluation of triazole derivatives:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that triazole-based compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases, indicating potential therapeutic applications in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Tricyclic Triazatricyclo Derivatives
Key Findings:
Substituent Effects on Reactivity :
- The 3-methylphenyl group in the target compound contrasts with the 3,4,5-trimethoxyphenyl group in ’s analog. The latter’s methoxy groups improve solubility and crystallinity, as demonstrated in SHELX-refined structures . The methyl group in the target compound may reduce polarity but enhance hydrophobic interactions.
- The propenyl group at position 13 introduces allylic reactivity, absent in the dimethyl-substituted analogs. This feature is analogous to sulfur-mediated thiophene syntheses in and , where allyl/propenyl groups participate in cyclization or cross-coupling reactions .
Biological and Physicochemical Implications :
- While antimicrobial activity is reported for naphtho-furo-diazepines (e.g., compound 13a–d in ), the target compound’s bioactivity remains uncharacterized. The propenyl group may confer distinct interaction profiles with biological targets compared to bromo/nitro substituents .
- Crystallographic data for similar compounds (e.g., ) suggest that the tricyclic core adopts rigid conformations, stabilized by intramolecular hydrogen bonds and van der Waals interactions. The propenyl group’s flexibility might slightly distort this rigidity .
Synthetic Challenges :
- The synthesis of such tricyclic systems often involves multi-step reactions, such as sulfur-mediated cyclizations () or reflux conditions in glacial acetic acid (). The propenyl group’s stability under these conditions requires careful optimization to prevent undesired polymerization or oxidation .
Q & A
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with UPLC monitoring. Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolytic degradation pathways .
Safety and Handling Considerations
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
